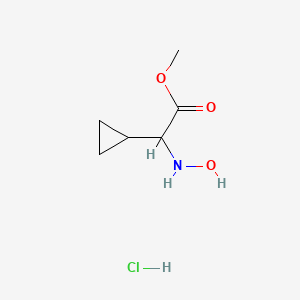

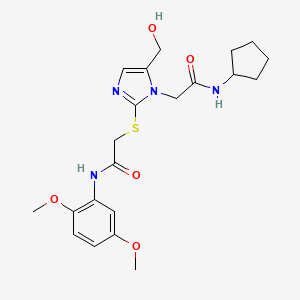

![molecular formula C21H18N4O2 B2977261 N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-3-methoxybenzamide CAS No. 847387-79-5](/img/structure/B2977261.png)

N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-3-methoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-3-methoxybenzamide” is a compound that belongs to the class of imidazo[1,2-a]pyridines . These compounds have been attracting substantial interest due to their potential pharmaceutical applications .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . The synthetic pathways of imidazo[1,2-a]pyridines are assisted through transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions .

Molecular Structure Analysis

The molecular formula of “this compound” is C17H18N4O2 . The molecular weight is 310.35 g/mol .

Chemical Reactions Analysis

Imidazo[1,2-a]pyridines are synthesized through various methods including transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions .

Physical And Chemical Properties Analysis

The compound has a molecular weight of 310.35 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 5 . The exact mass and monoisotopic mass is 310.14297583 g/mol . The topological polar surface area is 68.5 Ų .

Applications De Recherche Scientifique

Antineoplastic Activity

Research on benzimidazole condensed ring systems, including imidazo[1,2-a]pyrimidine derivatives, highlights their potential in cancer therapy. A study by Abdel-Hafez (2007) synthesized a series of these derivatives, finding that some exhibited variable antineoplastic activity against certain cancer cell lines. This discovery is crucial for developing new anticancer agents (Abdel-Hafez, 2007).

Radiolabeled Imaging Agents

In the development of nonpeptide angiotensin II antagonists for imaging purposes, Hamill et al. (1996) prepared potent and selective ligands for the AT1 receptor. These compounds, including radiolabeled versions, were synthesized for potential use in imaging applications, showcasing the diverse applications of imidazo[1,2-a]pyrimidine derivatives beyond therapeutic uses (Hamill et al., 1996).

Breast Cancer Chemotherapy

A novel series of selenylated imidazo[1,2-a]pyridines showed promising activity against breast cancer cells, as reported by Almeida et al. (2018). These compounds demonstrated cytotoxicity and induced apoptosis in cancer cells, indicating their potential as prototypes for breast cancer treatment (Almeida et al., 2018).

Antiulcer Agents

Research into imidazo[1,2-a]pyridines as potential antiulcer agents has also been conducted. Starrett et al. (1989) synthesized new derivatives with cytoprotective properties, offering a different approach to treating ulcers without directly targeting H2 receptors or prostaglandin pathways (Starrett et al., 1989).

Fluorescent Sensors

The synthesis of imidazo[1,2-a]pyrimidine derivatives for potential use as fluorescent sensors for zinc ion was explored by Rawat and Rawat (2018). This application is particularly interesting for environmental monitoring and bioimaging, given the importance of zinc in biological systems and the need for sensitive detection methods (Rawat & Rawat, 2018).

Orientations Futures

Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . The synthesis of these compounds has been well studied in the past decade, and the latest pieces of literature are categorized and summarized . This review will provide new initiatives to the chemists towards the synthesis of imidazo[1,2-a]pyridines and all frequent challenges associated with the reported methods .

Mécanisme D'action

Target of Action

The primary target of N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-3-methoxybenzamide is the Cyclooxygenase-2 (COX-2) enzyme . This enzyme plays a crucial role in the biosynthesis of prostaglandins, which are key mediators in the inflammatory process .

Mode of Action

This compound interacts with the COX-2 enzyme by fitting into its active site . This interaction inhibits the enzyme’s activity, thereby reducing the production of prostaglandins .

Biochemical Pathways

The inhibition of the COX-2 enzyme disrupts the biosynthesis of prostaglandins, particularly PGE2 . Prostaglandins are responsible for increasing pain and tissue blood flow during inflammation . Therefore, the compound’s action on the COX-2 enzyme can lead to a decrease in inflammation .

Result of Action

The result of this compound’s action is a reduction in inflammation . By inhibiting the COX-2 enzyme and disrupting prostaglandin biosynthesis, the compound can decrease pain and tissue blood flow associated with inflammation .

Propriétés

IUPAC Name |

N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-3-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N4O2/c1-14-7-8-15(19-13-25-10-4-9-22-21(25)24-19)12-18(14)23-20(26)16-5-3-6-17(11-16)27-2/h3-13H,1-2H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTERSACCKKYSIZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CN3C=CC=NC3=N2)NC(=O)C4=CC(=CC=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

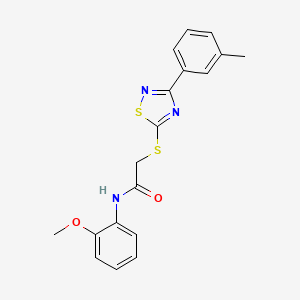

![N-(4-chlorophenyl)-2-(1-oxo-4-(o-tolyloxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2977181.png)

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-2-chloro-6-fluorobenzamide](/img/structure/B2977182.png)

![N,N-dimethyl-4-[(4-methylphenyl)sulfanyl]-3-nitrobenzenecarboxamide](/img/structure/B2977188.png)

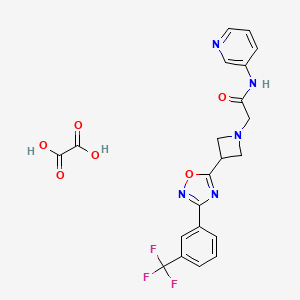

![1-Methyl-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B2977189.png)

![N-[3-(aminomethyl)phenyl]-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B2977190.png)

![2-[(3R)-pyrrolidin-3-yloxy]acetic acid hydrochloride](/img/structure/B2977193.png)

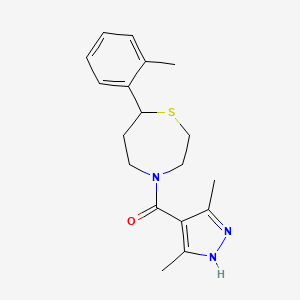

![((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)(2-(trifluoromethyl)phenyl)methanone](/img/structure/B2977200.png)